molecular formula C17H16N4O B7470716 N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide

Cat. No.: B7470716
M. Wt: 292.33 g/mol
InChI Key: XTYCCHWIZDLQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been widely used in scientific research to study the role of FGFR signaling in various physiological and pathological processes.

Mechanism of Action

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide selectively inhibits the tyrosine kinase activity of FGFRs by binding to the ATP-binding pocket of the receptor. This prevents the activation of downstream signaling pathways, which are involved in cell proliferation, differentiation, and survival. By inhibiting FGFR signaling, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It can also inhibit angiogenesis and wound healing by blocking FGFR signaling. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide is a highly selective inhibitor of FGFR tyrosine kinase, which makes it a valuable tool for studying the role of FGFR signaling in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not fully reflect the complexity of FGFR signaling in vivo. In addition, the use of this compound in lab experiments requires careful consideration of the appropriate concentration and duration of treatment, as well as potential off-target effects.

Future Directions

1. Combination therapy: N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer. Future studies could investigate the potential of combining this compound with other targeted therapies to improve treatment outcomes.
2. Drug delivery: The limited solubility and bioavailability of this compound can be a challenge for its use in vivo. Future studies could explore the development of new drug delivery systems to improve its pharmacokinetics and efficacy.
3. FGFR isoform specificity: this compound selectively inhibits FGFR1-3, but not FGFR4. Future studies could investigate the role of FGFR4 signaling in cancer and other diseases, and develop selective inhibitors for this isoform.
4. Clinical trials: this compound has shown promising results in preclinical studies, but its clinical potential has not been fully explored. Future clinical trials could investigate the safety and efficacy of this compound in cancer and other diseases.

Synthesis Methods

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then converted to the final product through a series of reactions. The detailed synthesis method has been described in several publications.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been extensively used in scientific research to investigate the role of FGFR signaling in various diseases and physiological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of FGFR signaling. This compound has also been used to study the role of FGFR signaling in embryonic development, angiogenesis, and wound healing.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-4-3-5-15(13(12)2)20-17(22)14-6-7-16(19-10-14)21-9-8-18-11-21/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYCCHWIZDLQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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